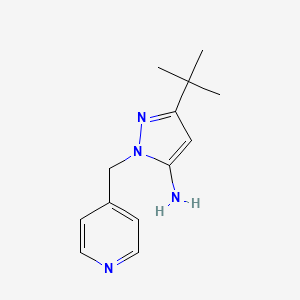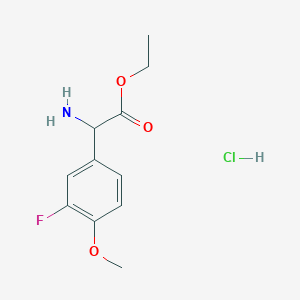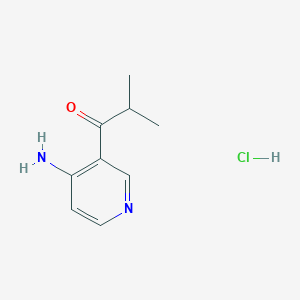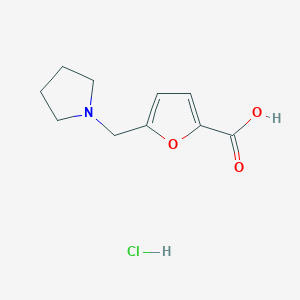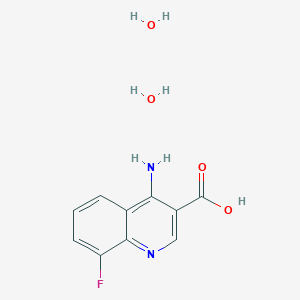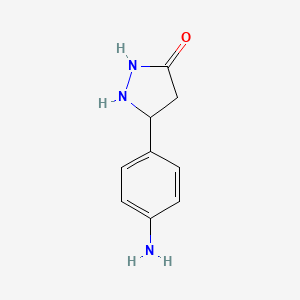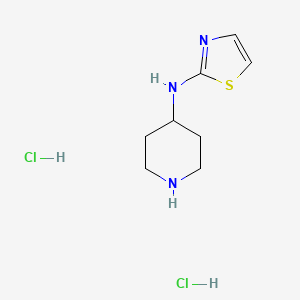
N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1803592-20-2 . It has a molecular weight of 256.2 and its IUPAC name is N-(piperidin-4-yl)thiazol-2-amine dihydrochloride . The compound is a solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13N3S.2ClH/c1-3-9-4-2-7(1)11-8-10-5-6-12-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid . It has a molecular weight of 256.2 . The compound’s IUPAC name is N-(piperidin-4-yl)thiazol-2-amine dihydrochloride . The InChI code for the compound is 1S/C8H13N3S.2ClH/c1-3-9-4-2-7(1)11-8-10-5-6-12-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H .科学的研究の応用
Recyclable Copper Catalyst Systems
Recent developments in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions have been significant. These systems utilize aromatic, heterocyclic, and aliphatic amines, including piperidine, as coupling partners with aryl halides, highlighting the importance of thiazolyl derivatives in synthesizing complex organic compounds. Such catalysts are pivotal for commercial exploitation in organic synthesis, emphasizing their utility in constructing C-N bonds efficiently and sustainably (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Dopamine D2 Receptor Ligands
Thiazolyl derivatives, including those related to "N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride," have found applications in neuropsychiatric disorder treatments. Dopamine D2 receptor (D2R) ligands, incorporating cyclic amines, play a crucial role in treating schizophrenia, Parkinson's disease, depression, and anxiety. The structural features of these ligands, including aromatic moieties and cyclic amines, are critical for high D2R affinity, showcasing the therapeutic potential of thiazolyl derivatives in neuropharmacology (Jůza, Musílek, Mezeiova, Soukup, & Korábečný, 2022).
Synthesis and Transformation of 4-Phosphorylated Derivatives
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, outline their significance in producing compounds with various biological activities. These derivatives are utilized in creating insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative agents. This research underscores the versatile applications of thiazolyl derivatives in synthesizing bioactive molecules with potential for developing new therapeutic agents (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Biologically Significant Pyrimidine Appended Optical Sensors
Beyond pharmaceutical applications, thiazolyl derivatives are integral to developing optical sensors. These compounds, due to their ability to form coordination and hydrogen bonds, serve as exquisite sensing materials. They exhibit a range of biological and medicinal applications, highlighting the broader scientific research applications of thiazolyl derivatives in both diagnostics and treatment strategies (Jindal & Kaur, 2021).
Safety and Hazards
作用機序
Mode of Action
Similar compounds have shown inhibitory activity against cox-1 , suggesting potential anti-inflammatory effects.
Biochemical Pathways
Based on its potential cox-1 inhibitory activity , it may affect prostaglandin synthesis and other related inflammatory pathways.
Result of Action
Similar compounds have shown potential anti-inflammatory effects due to cox-1 inhibition .
特性
IUPAC Name |
N-piperidin-4-yl-1,3-thiazol-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.2ClH/c1-3-9-4-2-7(1)11-8-10-5-6-12-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGABIESFZJSTMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CS2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
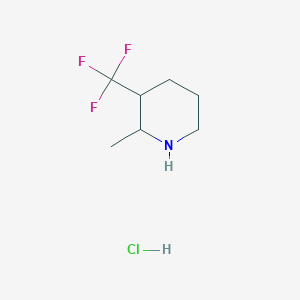
![Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride](/img/structure/B1379361.png)
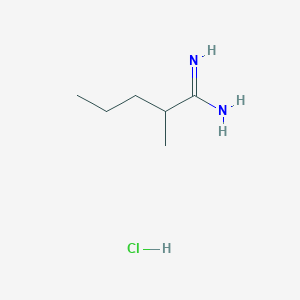

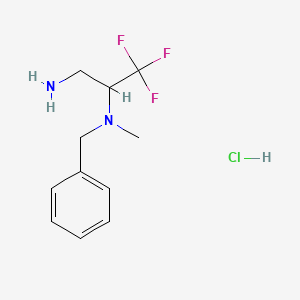
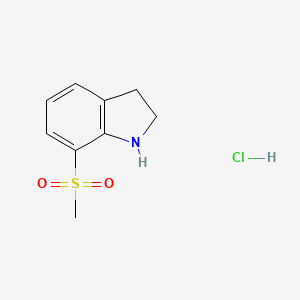
![1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride](/img/structure/B1379370.png)
